1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Description

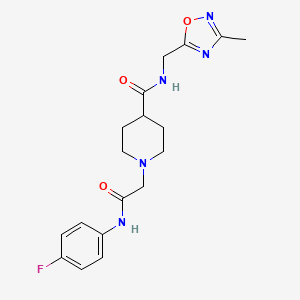

The compound 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with two key moieties:

- A 3-methyl-1,2,4-oxadiazol-5-ylmethyl group, introducing a heteroaromatic ring with lipophilic and electron-deficient properties.

This structure combines rigidity (piperidine, oxadiazole) with polar functionality (carboxamide, fluorophenyl), making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets .

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-12-21-17(27-23-12)10-20-18(26)13-6-8-24(9-7-13)11-16(25)22-15-4-2-14(19)3-5-15/h2-5,13H,6-11H2,1H3,(H,20,26)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGAXGRUIHSWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a novel piperidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A piperidine ring , which is known for its diverse biological properties.

- A 4-fluorophenyl group , which may enhance the compound's interaction with biological targets.

- An oxadiazole moiety , contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may exhibit:

- Enzyme inhibition : Potentially acting as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and metabolic processes, respectively.

- Antimicrobial properties : Demonstrated efficacy against various bacterial strains.

Antibacterial Activity

Research indicates that derivatives containing piperidine and oxadiazole structures exhibit significant antibacterial activity. In vitro studies have shown that compounds similar to the one possess:

- Minimum Inhibitory Concentrations (MIC) ranging from 3.125 to 100 mg/mL against various strains, including E. coli and C. albicans .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1 | E. coli | 50 |

| 2 | C. albicans | 25 |

| 3 | P. aeruginosa | 75 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays:

- AChE Inhibition : The compound showed promising results with IC50 values comparable to established inhibitors .

| Enzyme | IC50 (µM) | Reference Standard |

|---|---|---|

| AChE | 5.0 | Donepezil (10.0) |

| Urease | 3.5 | Thiourea (21.25) |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Wani et al. (2017) demonstrated that piperidine derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

- Enzyme Inhibition Study : Another research highlighted the enzyme inhibitory activities of oxadiazole derivatives, showing that modifications in the piperidine structure could enhance AChE inhibition significantly .

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Key Structural Differences

- Heterocycle Type : Replacement of oxadiazole with thiadiazole () introduces sulfur, altering electronic properties and hydrogen-bond acceptor capacity .

- Core Flexibility : Piperidine (target) vs. pyrrolidine () affects conformational flexibility and bioavailability .

Research Findings: Computational and Functional Insights

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound exhibits higher similarity to oxadiazole-containing analogs (e.g., , Tanimoto >0.7) than to thiadiazole or pyridine derivatives (Tanimoto <0.5). This suggests shared pharmacophoric features with oxadiazole-based compounds, which are often associated with kinase or protease inhibition .

Physicochemical Properties

Limitations of Structural Predictions

While computational models predict activity based on structural similarity (), functional assays are critical. For example, ’s compound, despite structural similarity, may exhibit reduced solubility due to its bulky 3-methylphenyl group .

Q & A

Basic: What are the critical functional groups in this compound, and how do they influence its reactivity?

The compound contains a 4-fluorophenyl amide , a piperidine carboxamide , and a 3-methyl-1,2,4-oxadiazole moiety. The fluorophenyl group enhances lipophilicity and potential target binding via halogen interactions, while the oxadiazole ring contributes to metabolic stability and π-π stacking . The piperidine scaffold offers conformational flexibility, critical for interactions with enzymes or receptors. These groups collectively influence solubility, reactivity in coupling reactions, and metabolic pathways .

Basic: What spectroscopic methods are recommended for structural characterization?

Key techniques include:

- NMR : - and -NMR to confirm the piperidine ring, fluorophenyl environment, and oxadiazole methyl group (e.g., oxadiazole C=O at ~165 ppm in -NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (expected [M+H]: 472.54 for CHFNO) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What are the typical synthetic routes for this compound?

Synthesis involves:

Amide Coupling : Reacting 2-((4-fluorophenyl)amino)-2-oxoacetic acid with a piperidine derivative using EDC/HOBt in DMF .

Oxadiazole Formation : Cyclization of a thioamide intermediate with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring .

Methylation : Introducing the 3-methyl group via nucleophilic substitution or reductive alkylation .

Key reagents: DMF, NaOH/KCO, and Pd/C for catalytic steps .

Advanced: How can reaction conditions be optimized to improve yield during oxadiazole ring formation?

- Solvent Choice : Use DMSO or DMF to enhance intermediate solubility and stabilize transition states .

- Temperature Control : Maintain 80–100°C to accelerate cyclization while avoiding decomposition .

- Catalysts : Add catalytic ZnCl or FeCl to lower activation energy .

- Workup : Neutralize reaction mixtures with dilute HCl to precipitate intermediates, reducing byproduct formation .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Comparative Studies : Test against structural analogs (e.g., replacing fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

- Target Engagement Assays : Use SPR or CETSA to confirm direct binding to putative targets (e.g., kinases or GPCRs) .

Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetics?

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate logP (~2.5), solubility (~50 µM), and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) .

- Docking Studies : Use AutoDock Vina to model interactions with the oxadiazole ring and fluorophenyl group in active sites .

Advanced: How to design SAR studies for optimizing target selectivity?

- Core Modifications : Replace piperidine with azetidine (rigidity) or morpholine (hydrogen bonding) .

- Substituent Variations : Test 4-fluoro vs. 4-chloro phenyl groups for halogen-bonding efficacy .

- Oxadiazole Analogues : Compare 1,2,4-oxadiazole with 1,3,4-isomers to assess metabolic stability .

- Assay Panels : Screen against related targets (e.g., kinase families) to identify selectivity cliffs .

Advanced: What strategies mitigate solubility challenges during in vivo studies?

- Prodrug Design : Introduce phosphate or ester groups at the carboxamide for enhanced aqueous solubility .

- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for intravenous delivery .

- Co-Solvents : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS-Tween 80 .

Advanced: How to validate off-target effects using proteome-wide profiling?

- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes .

- Phosphoproteomics : Identify kinase inhibition patterns using LC-MS/MS after compound treatment .

- CRISPR Screening : Genome-wide knockout screens to detect synthetic lethal interactions .

Advanced: What analytical methods quantify degradation products under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.